

# 5-Bromo-N,N,4-trimethylpyridin-2-amine chemical structure

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## Compound of Interest

Compound Name: 5-Bromo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B1522644

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An In-depth Technical Guide to the Chemical Structure, Properties, and Synthesis of **5-Bromo-N,N,4-trimethylpyridin-2-amine**

## Introduction

**5-Bromo-N,N,4-trimethylpyridin-2-amine** is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacological and physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this specific building block.

The strategic placement of a bromine atom, a methyl group, and a dimethylamino group on the pyridine ring makes **5-Bromo-N,N,4-trimethylpyridin-2-amine** a versatile intermediate. The bromine atom, in particular, serves as a crucial synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from this readily accessible core. Understanding the fundamental characteristics of this molecule is essential for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

## Molecular Structure and Identification

## Chemical Structure

The molecule consists of a central pyridine ring. At position 2, there is a dimethylamino group ( $-N(CH_3)_2$ ). At position 4, a methyl group ( $-CH_3$ ) is attached. At position 5, a bromine atom ( $-Br$ ) is substituted. This arrangement of substituents dictates the molecule's reactivity and electronic properties.

Caption: Chemical structure of **5-Bromo-N,N,4-trimethylpyridin-2-amine**.

## Key Identifiers

A summary of the key chemical identifiers for **5-Bromo-N,N,4-trimethylpyridin-2-amine** is provided below.

Identifier	Value	Reference
CAS Number	764651-68-5	
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrN <sub>2</sub>	
Molecular Weight	215.09 g/mol	
Exact Mass	214.010559	
InChI Key	FEJQYAMMSIPZQS-UHFFFAOYSA-N	

## Physicochemical Properties

The predicted and experimental physicochemical properties of this compound are crucial for planning reactions, purification, and formulation.

Property	Value	Reference
Density	1.4 ± 0.1 g/cm <sup>3</sup>	
Boiling Point	286.9 ± 35.0 °C at 760 mmHg	
Flash Point	127.3 ± 25.9 °C	
LogP	3.13	
Physical Form	Solid	
Purity (Typical)	95-97%	

## Spectroscopic Characterization: A Self-Validating System

To ensure the identity and purity of **5-Bromo-N,N,4-trimethylpyridin-2-amine**, a comprehensive spectroscopic analysis is non-negotiable. The following sections describe the expected spectral signatures that serve to validate the chemical structure.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and highly informative.

- Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3 and C6 positions).
- Methyl Protons: A singlet integrating to three protons will correspond to the C4-methyl group.
- Dimethylamino Protons: A singlet integrating to six protons will correspond to the two equivalent methyl groups of the N,N-dimethylamino substituent.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms will be significantly influenced in their chemical shifts.

## Mass Spectrometry

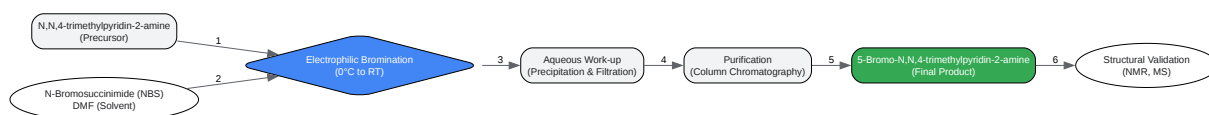
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

- **Molecular Ion Peak:** The key feature will be the presence of a pair of peaks for the molecular ion  $[M]^+$  and  $[M+2]^+$  with an approximate 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom.
- **Exact Mass:** The measured exact mass should correspond to the calculated value of 214.010559.

## Synthesis and Purification

### Synthetic Strategy

The most direct and logical synthesis of **5-Bromo-N,N,4-trimethylpyridin-2-amine** involves the electrophilic bromination of its precursor, N,N,4-trimethylpyridin-2-amine. The pyridine ring is activated towards electrophilic substitution by the electron-donating amino and methyl groups. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid that is easier to handle than liquid bromine and often provides higher regioselectivity with fewer by-products. The reaction is typically performed in an aprotic solvent like DMF at controlled temperatures to prevent over-bromination.



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Caption: General workflow for the synthesis and validation of the target compound.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated pyridine rings.

- **Reaction Setup:** To a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N,4-trimethylpyridin-2-amine (1.0 eq). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and to enhance regioselectivity.
- **Addition of Brominating Agent:** Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.
- **Reaction:** Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once complete, pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove DMF and succinimide by-product, followed by a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities.
- **Purification:** Purify the crude solid using column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to yield the pure product.

## Purification and Validation

The final product's identity and purity must be rigorously confirmed using the spectroscopic techniques detailed in Section 4.0. This step is essential to ensure that any downstream applications are based on a well-characterized and reliable starting material.

## Applications in Research and Drug Development

While specific applications for **5-Bromo-N,N,4-trimethylpyridin-2-amine** are not extensively documented, its structure is highly analogous to other brominated pyridine derivatives that are invaluable in medicinal chemistry.

- **Cross-Coupling Reactions:** The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are foundational for building molecular complexity and are widely used in drug discovery campaigns.
- **Kinase Inhibitor Synthesis:** The aminopyridine core is a well-known scaffold for developing kinase inhibitors, which often bind to the ATP-binding site of the enzyme. By using the bromine as a synthetic handle, diverse aryl, heteroaryl, or amine groups can be introduced to target the specific pockets of various kinases, which are critical targets in oncology and inflammatory diseases.

## Safety and Handling

Based on data for structurally similar compounds, **5-Bromo-N,N,4-trimethylpyridin-2-amine** should be handled with care. The compound is designated with the "Warning" signal word.

- **Hazard Statements (Anticipated):**
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Precautionary Measures:**
  - **Engineering Controls:** Use only in a well-ventilated area, preferably in a chemical fume hood.
  - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and chemical safety goggles.
  - **Handling:** Avoid breathing dust. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.

## References

- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrsc
- 5-BROMO-N-METHYLPYRIDIN-2-AMINE | 84539-30-0 - ChemicalBook
- 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem
- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem
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- 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety D
- 3 - SAFETY D
- 2 - SAFETY D
- **[5-Bromo-N,N,4-trimethylpyridin-2-amine - SINFOO]**(
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